methyl2-methylpyridine-4-carboxylatehydrochloride

Description

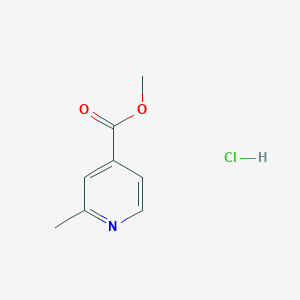

Methyl 2-methylpyridine-4-carboxylate hydrochloride is a pyridine-derived organic compound characterized by a methyl ester group at position 4 and a methyl substituent at position 2 of the pyridine ring, with a hydrochloride counterion. The closest analogs are methyl-substituted pyridine carboxylate hydrochlorides, such as methyl 4-chloropyridine-2-carboxylate hydrochloride (CAS 176977-85-8) , which shares structural similarities but differs in substituents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-methylpyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h3-5H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONDWEOJMARTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361634-93-5 | |

| Record name | methyl 2-methylpyridine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylpyridine-4-carboxylate hydrochloride typically involves the esterification of 2-methylpyridine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of methyl 2-methylpyridine-4-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylpyridine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: 2-methylpyridine-4-carboxylic acid.

Reduction: 2-methylpyridine-4-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Chemotherapeutic Properties

Methyl 2-methylpyridine-4-carboxylate hydrochloride is part of a class of compounds known for their chemotherapeutic properties. Research indicates that derivatives of 2-methyl-pyridine-4-carboxylic acid can be effective in treating diseases such as tuberculosis. These compounds can form addition salts with various acids, enhancing their solubility and bioavailability, which is crucial for therapeutic efficacy .

Intermediate for Drug Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. For example, it can be transformed into hydrazine derivatives, which are precursors for drugs targeting multiple conditions, including cancer and infectious diseases. The ability to modify the pyridine ring allows for the development of diverse therapeutic agents .

Organic Synthesis Applications

Synthetic Pathways

Methyl 2-methylpyridine-4-carboxylate hydrochloride is utilized in organic synthesis as a building block for more complex molecules. Its functional groups allow for various reactions, including esterification and hydrogenation, making it versatile in synthetic pathways. For instance, it can be used to produce nitrogen-containing heterocycles that exhibit biological activity .

Case Studies in Synthesis

Several case studies illustrate the synthetic utility of this compound:

- Hydrazine Derivatives : One study demonstrated the synthesis of N-(2-methyl-pyridyl(4)-carbonyl) hydrazine derivatives, showcasing the compound's ability to yield biologically active substances through straightforward chemical transformations .

- Chiral Synthesis : Another application involves using methyl 2-methylpyridine-4-carboxylate hydrochloride as a starting material for synthesizing chiral compounds, which are essential in developing enantiomerically pure drugs .

Mechanism of Action

The mechanism of action of methyl 2-methylpyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on pyridine- and heterocyclic carboxylate hydrochlorides with analogous functional groups or substitution patterns.

Table 1: Key Properties of Methyl 2-Methylpyridine-4-Carboxylate Hydrochloride and Analogs

†*Calculated based on molecular formula.

Structural and Functional Differences

Substituent Effects: Methyl 4-chloropyridine-2-carboxylate HCl (CAS 176977-85-8) replaces the 2-methyl group in the target compound with a 4-chloro substituent. This increases molecular weight (208.04 vs. Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate HCl introduces a naphthyl group and a pyrrolidine ring, significantly increasing steric bulk (MW 342.22) and enabling chiral applications .

Hydrochloride Salt Behavior :

- All listed compounds form hydrochloride salts, improving solubility in polar solvents. For example, benzydamine HCl leverages this property for rapid dissolution in aqueous formulations .

Pharmacological and Industrial Relevance

- Methyl 4-chloropyridine-2-carboxylate HCl is explicitly noted as a discontinued pharmaceutical intermediate, suggesting regulatory or stability concerns .

- The absence of data on methyl 2-methylpyridine-4-carboxylate HCl implies it may be understudied or proprietary.

Biological Activity

Methyl 2-methylpyridine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Methyl 2-methylpyridine-4-carboxylate hydrochloride belongs to a class of compounds known for various pharmacological properties. It has been studied for its potential antimicrobial , anticancer , and anti-inflammatory effects. The compound's structure allows it to interact with biological systems effectively, leading to various therapeutic applications.

Key Biological Activities

- Antimicrobial Activity : Research indicates that derivatives of pyridine, including methyl 2-methylpyridine-4-carboxylate hydrochloride, exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi .

- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells, particularly in models involving colon cancer (Caco2), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cells. In vitro studies have demonstrated cytotoxic effects comparable to established chemotherapeutic agents .

- Anti-inflammatory Effects : Some studies have indicated that related compounds can inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

The biological activity of methyl 2-methylpyridine-4-carboxylate hydrochloride can be attributed to its interaction with various biochemical pathways:

- Electrophilic Substitution : The compound participates in electrophilic substitution reactions, similar to benzene derivatives, which allows it to modify target biomolecules effectively.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in critical pathways such as those regulating inflammation and cell proliferation. For example, some derivatives have been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key players in inflammatory responses .

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Cytotoxic to cancer cell lines | |

| Anti-inflammatory | Inhibits COX-2 and iNOS |

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of methyl 2-methylpyridine-4-carboxylate hydrochloride revealed that it significantly inhibited the proliferation of HepG2 cells with an IC50 value comparable to doxorubicin, a standard chemotherapy drug. This suggests that the compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In vitro testing against bacterial strains showed that methyl 2-methylpyridine-4-carboxylate hydrochloride exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness similar to existing antibiotics. This positions the compound as a candidate for further development in antimicrobial applications.

Q & A

Q. How to validate computational predictions of this compound’s physicochemical properties experimentally?

Q. What statistical tools analyze batch-to-batch variability in industrial-grade samples?

- Methodological Answer : Perform multivariate analysis (PCA or PLS) on FTIR and NMR spectra to detect outlier batches. Use control charts (X-bar and R) for continuous monitoring of purity and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.